molecular formula C25H22N4O7 B11370992 13-(1,3-benzodioxol-5-yl)-3,5-dimethyl-8-(4-methyl-3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

13-(1,3-benzodioxol-5-yl)-3,5-dimethyl-8-(4-methyl-3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

Cat. No.: B11370992
M. Wt: 490.5 g/mol
InChI Key: PRXCPTUARXHKHX-UHFFFAOYSA-N
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Description

The compound 13-(1,3-benzodioxol-5-yl)-3,5-dimethyl-8-(4-methyl-3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione is a complex organic molecule featuring multiple functional groups, including benzodioxole, nitrophenyl, and triazatricyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxole moiety, which can be synthesized from catechol and disubstituted halomethanes .

Industrial Production Methods

Industrial production of such complex molecules usually involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinones derived from the benzodioxole ring.

    Reduction: Amines derived from the nitrophenyl group.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as anticancer or antimicrobial properties . The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways in cancer or infectious diseases. The compound’s ability to interact with multiple molecular targets makes it a promising candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its complex structure and functional diversity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. For example, the nitrophenyl group could participate in redox reactions, while the triazatricyclo structure might interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-(1,3-benzodioxol-5-yl)-3,5-dimethyl-8-(4-methyl-3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione apart is its combination of these diverse functional groups in a single molecule

Properties

Molecular Formula

C25H22N4O7

Molecular Weight

490.5 g/mol

IUPAC Name

13-(1,3-benzodioxol-5-yl)-3,5-dimethyl-8-(4-methyl-3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

InChI

InChI=1S/C25H22N4O7/c1-13-4-5-14(10-16(13)29(32)33)20-19-21(26(2)25(31)27(3)24(19)30)22-23(34-9-8-28(20)22)15-6-7-17-18(11-15)36-12-35-17/h4-7,10-11,23H,8-9,12H2,1-3H3

InChI Key

PRXCPTUARXHKHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C3C(=C4N2CCOC4C5=CC6=C(C=C5)OCO6)N(C(=O)N(C3=O)C)C)[N+](=O)[O-]

Origin of Product

United States

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